[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester
Description
Properties
IUPAC Name |
benzyl N-(2-methylsulfonylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZPEWCCUWBQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroformate-Mediated Carbamate Formation
The core synthesis of [2-(methylsulfonyl)ethyl]carbamic acid benzyl ester derives from the reaction of 2-(methylsulfonyl)ethylamine with benzyl chloroformate in the presence of a base. This method, analogous to ethyl benzyl carbamate syntheses, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate.
Mechanistic Insights :
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Deprotonation of 2-(methylsulfonyl)ethylamine (pKa ~9–10) by potassium carbonate (pKa ~10.3) generates a reactive amide ion.
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Benzyl chloroformate undergoes nucleophilic substitution, releasing HCl and forming the carbamate intermediate.
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Quenching with ice-cwater precipitates the product, which is purified via recrystallization.
Optimized Conditions :
This method yields 86–92% product under ambient conditions, comparable to ethyl benzyl carbamate syntheses.
Advanced Functionalization Strategies
Sulfonation and Protecting Group Compatibility
The methylsulfonyl group is introduced prior to carbamate formation to avoid side reactions. Two approaches dominate:
Method A: Post-Carbamate Sulfonation
Method B: Pre-Sulfonated Amine Substrate
Solvent and Catalytic Innovations
Solvent Selection for Recrystallization
Post-synthesis purification leverages solvent polarity to isolate high-purity product:
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n-Hexane/Acetone (95:5) : Removes unreacted benzyl chloroformate and inorganic salts.
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Dichloroethane (40°C) : Facilitates hot filtration of metal chloride catalysts in related benzyl ester syntheses.
Spectroscopic Characterization and Quality Control
Infrared Spectroscopy
Nuclear Magnetic Resonance
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¹H NMR (300 MHz, CDCl₃) :
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¹³C NMR :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbamic acid moiety, potentially converting it to an amine derivative.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl esters.
Scientific Research Applications
Chemistry: In chemistry, [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a probe to investigate the activity of certain enzymes that interact with carbamate and ester groups .
Medicine: The primary application in medicine is as an intermediate in the synthesis of Lapatinib , a drug used in the treatment of breast cancer. The compound’s role in the synthesis pathway is crucial for the production of this therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets, primarily enzymes. The carbamic acid moiety can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction is crucial in the synthesis of Lapatinib, where the compound acts as a precursor that undergoes further modifications to produce the active drug .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [2-(Methylsulfonyl)ethyl]carbamic acid benzyl ester can be contextualized against related carbamate esters. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Carbamic Acid Benzyl Esters
Key Findings :
Polarity and Solubility: The methylsulfonyl group in the target compound increases polarity compared to non-sulfonated analogs, improving solubility in polar solvents . However, it is less hydrophilic than the hydroxyethoxy variant (), which has a similarity score of 0.91 and is used in aqueous-phase reactions . The trifluoromethylsulfanyl analog () exhibits superior lipophilicity, making it suitable for membrane penetration in agrochemical formulations .
Stability and Reactivity :
- Methylsulfonyl groups are hydrolytically stable under physiological conditions, unlike esters with labile substituents (e.g., hydroxyethoxy), which may undergo faster degradation .
- The triol-containing carbamate () shows high reactivity in polyurethane synthesis due to multiple hydroxyl groups, enabling crosslinking .
Triflusulfuron methyl ester analogs () highlight the role of sulfonyl-carbamates in herbicide design, though their mechanisms differ from the target compound .
Research Implications
Biological Activity
[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester, also known by its chemical structure and CAS number (146698-94-4), is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 273.32 g/mol
- Structure :
- The compound consists of a carbamic acid moiety linked to a benzyl ester and a methylsulfonyl group, which may influence its biological interactions.
The biological activity of this compound primarily involves its interaction with cellular components:
- Microtubule Assembly Inhibition : Similar to other carbamate derivatives, this compound has been shown to inhibit microtubule assembly. This action may disrupt normal cellular processes such as mitosis and intracellular transport, leading to potential therapeutic effects in cancer treatment.
- Enzyme Interaction : The presence of the methylsulfonyl group may enhance the compound's affinity for certain enzymes, possibly affecting metabolic pathways related to cell proliferation and apoptosis .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Study 1: Microtubule Assembly Inhibition
A study investigating the effects of various carbamate derivatives, including this compound, found that at concentrations as low as 10 µM, the compound significantly inhibited microtubule assembly in vitro. This suggests potential applications in cancer therapy where microtubule dynamics are critical.
Case Study 2: Antifungal Activity
In a comparative study on antifungal activities, this compound demonstrated an EC value of 15.89 µg/mL against Botrytis cinerea, indicating moderate efficacy compared to standard antifungal agents like chlorothalonil (EC 9.97 µg/mL) . This positions the compound as a candidate for further optimization in agricultural applications.
Case Study 3: Antibacterial Properties
Research into the antibacterial properties of this compound revealed that several analogs exhibited significant activity against Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The presence of the benzyl group was crucial for enhancing antibacterial activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : Studies suggest that the compound is well absorbed when administered orally.
- Metabolism : It undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.
- Excretion : The metabolites are primarily excreted via urine, with significant amounts detected within 24 hours post-administration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via carbamate esterification. A typical approach involves reacting 2-(methylsulfonyl)ethylamine with benzyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere. To optimize purity, use stoichiometric triethylamine to neutralize HCl byproducts and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (CDCl₃) should show characteristic peaks: δ 7.35–7.25 ppm (benzyl aromatic protons), δ 4.95–5.05 ppm (benzyl CH₂), δ 3.50–3.70 ppm (methylsulfonyl CH₂), and δ 3.00 ppm (sulfonyl CH₃).
- FT-IR : Look for carbamate C=O stretch (~1700 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1300–1150 cm⁻¹).
- HRMS : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with <2 ppm mass error .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?
- Methodological Answer : The methylsulfonyl (mesyl) group is a strong electron-withdrawing group, activating the adjacent ethyl chain for nucleophilic attack. For hydrolysis studies, monitor the reaction in buffered aqueous solutions (pH 2–12) at 25–60°C using HPLC to track degradation products. Kinetic analysis (Arrhenius plots) reveals pH-dependent hydrolysis pathways: acid-catalyzed cleavage of the carbamate bond vs. base-mediated sulfonate elimination. Density Functional Theory (DFT) calculations can model transition states to explain observed regioselectivity .
Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use Differential Scanning Calorimetry (DSC) to confirm crystalline phase consistency. For solubility studies:
- Prepare saturated solutions in solvents (e.g., DMSO, THF, water) at 25°C.
- Filter and quantify concentration via UV-Vis (λmax ~270 nm) or HPLC.
- Cross-validate with Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity. For example, high solubility in DMSO (HSP δD=18.4, δP=16.6) aligns with the compound’s polar carbamate and sulfonyl groups .
Q. What strategies mitigate competing side reactions during functionalization of the benzyl ester group?
- Methodological Answer : Benzyl ester deprotection often competes with undesired sulfonyl group reactions. To minimize side reactions:
- Use hydrogenolysis (H₂/Pd-C) under mild conditions (1 atm H₂, 25°C) instead of strong acids.
- Monitor reaction progress with LC-MS to detect intermediates (e.g., free carbamic acid).
- Alternatively, employ orthogonal protecting groups (e.g., Fmoc for carbamates) to enable selective deprotection .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under ambient storage conditions?
- Methodological Answer : Stability discrepancies may arise from moisture sensitivity or light-induced degradation. Conduct accelerated stability studies:
- Store samples in sealed vials under varying conditions (dry vs. 75% RH, light vs. dark).
- Analyze degradation products via LC-MS/MS.
- Identify key degradation pathways (e.g., hydrolysis of the carbamate or sulfonyl group oxidation). Stability is typically enhanced by storing under argon at −20°C with desiccants .
Experimental Design Considerations
Q. How to design a scalable synthesis protocol while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : If chirality is introduced (e.g., at the ethylsulfonyl center), use chiral HPLC or SFC (Supercritical Fluid Chromatography) to assess enantiomeric excess (ee%). Optimize asymmetric synthesis via chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective enzymatic resolution. For scale-up, prioritize continuous flow reactors to enhance reproducibility and reduce racemization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
